molecular formula C30H26ClN3O3 B389601 [2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone CAS No. 332881-10-4

[2-(4-Benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone

Cat. No.: B389601
CAS No.: 332881-10-4
M. Wt: 512g/mol
InChI Key: OKEHREAZWHPMIS-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A piperazine derivative used as an antipsychotic medication.

Uniqueness

What sets 2-(4-Benzhydrylpiperazino)-5-nitrophenylmethanone apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

332881-10-4

Molecular Formula

C30H26ClN3O3

Molecular Weight

512g/mol

IUPAC Name

[2-(4-benzhydrylpiperazin-1-yl)-5-nitrophenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C30H26ClN3O3/c31-25-13-11-24(12-14-25)30(35)27-21-26(34(36)37)15-16-28(27)32-17-19-33(20-18-32)29(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-16,21,29H,17-20H2

InChI Key

OKEHREAZWHPMIS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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